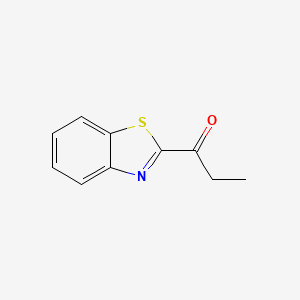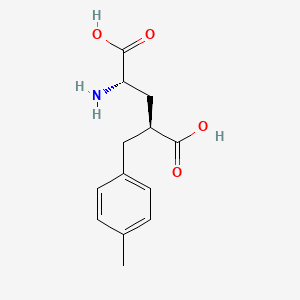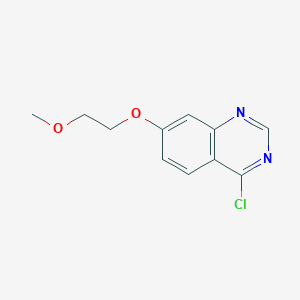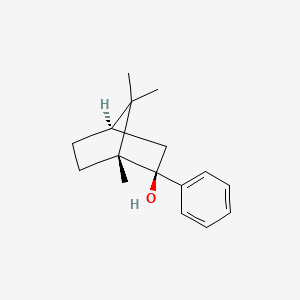
Z-Glu(OMe)-OtBu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Glu(OMe)-OtBu is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its complex structure, which includes a tert-butyl group, a methyl ester, and a phenylmethoxycarbonylamino group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Glu(OMe)-OtBu typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
- Protection of the carboxyl groups using tert-butyl and methyl esters.
- Introduction of the phenylmethoxycarbonylamino group through a coupling reaction with an appropriate amine.
- Purification of the final product using chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of automated synthesis equipment and large-scale purification methods such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Z-Glu(OMe)-OtBu can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can undergo substitution reactions to replace specific groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Z-Glu(OMe)-OtBu has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms or protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of Z-Glu(OMe)-OtBu depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylmethoxycarbonylamino group may play a key role in binding to the target, while the tert-butyl and methyl ester groups may influence the compound’s stability and solubility.
Comparación Con Compuestos Similares
Z-Glu(OMe)-OtBu can be compared with other similar compounds, such as:
1-O-tert-butyl 5-O-methyl (2S)-2-(benzylamino)pentanedioate: This compound has a benzylamino group instead of a phenylmethoxycarbonylamino group, which may affect its reactivity and binding properties.
1-O-tert-butyl 5-O-methyl (2S)-2-(phenylamino)pentanedioate: This compound has a phenylamino group instead of a phenylmethoxycarbonylamino group, which may influence its chemical stability and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can provide distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H25NO6 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-O-tert-butyl 5-O-methyl (2S)-2-(phenylmethoxycarbonylamino)pentanedioate |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-16(21)14(10-11-15(20)23-4)19-17(22)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,19,22)/t14-/m0/s1 |
Clave InChI |
TWPGMFKIQWDGKB-AWEZNQCLSA-N |
SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)(C)OC(=O)C(CCC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Secuencia |
X |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tris[4-(3,3,4,4,5,5,5-heptafluoro-2,2-bis(trifluoromethyl)pentyl)phenyl] phosphine](/img/structure/B1640415.png)

![(2R,3S)-2-[tert-butoxycarbonyl-(methyl)-amino]-3-hydroxy-butanoic acid](/img/structure/B1640418.png)







